molecular formula C8H15NO3 B14035552 Methyl 4-amino-3-hydroxycyclohexanecarboxylate

Methyl 4-amino-3-hydroxycyclohexanecarboxylate

Cat. No.: B14035552
M. Wt: 173.21 g/mol
InChI Key: ALOURAFQDYGTEX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C8H15NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-hydroxycyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of methyl 4-nitro-3-hydroxycyclohexanecarboxylate using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitro compound. This process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 4-oxo-3-hydroxycyclohexanecarboxylate.

    Reduction: this compound.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-amino-3-hydroxycyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions due to its functional groups.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-hydroxycyclohexanecarboxylate involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxycyclohexanecarboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.

    Methyl 4-amino-3-methoxycyclohexanecarboxylate:

Uniqueness

Methyl 4-amino-3-hydroxycyclohexanecarboxylate is unique due to the presence of both amino and hydroxy functional groups on the cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-amino-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7,10H,2-4,9H2,1H3

InChI Key

ALOURAFQDYGTEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C(C1)O)N

Origin of Product

United States

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